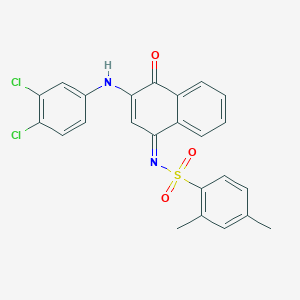
N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). CHIR-99021 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide is through the inhibition of GSK-3, a serine/threonine kinase involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. GSK-3 is known to be dysregulated in various diseases, and its inhibition by N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been shown to have therapeutic effects in cancer, diabetes, and neurodegenerative disorders.
Biochemical and Physiological Effects
N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, promotion of pancreatic beta cell differentiation and improvement of glucose homeostasis in diabetes, and promotion of neural stem cell survival and differentiation in neurodegenerative disorders. N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has also been shown to have anti-inflammatory effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide is its well-established synthesis method and high purity and yield. N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide is also a highly specific inhibitor of GSK-3, making it a valuable tool for studying the role of GSK-3 in various cellular processes. However, one limitation of N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide is its potential off-target effects, which could affect the interpretation of experimental results. Another limitation is the lack of in vivo data on the safety and efficacy of N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide, which is necessary for its potential therapeutic applications in humans.
Orientations Futures
There are several future directions for the research and development of N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide. One direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular and inflammatory diseases. Another direction is the development of more potent and selective GSK-3 inhibitors based on the structure of N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide. The use of N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide in combination with other drugs or therapies could also be explored for its potential synergistic effects. Finally, the development of in vivo models for the evaluation of the safety and efficacy of N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide could pave the way for its clinical development as a therapeutic agent.
Méthodes De Synthèse
N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 3-chloro-4-hydroxy-1-naphthaldehyde with 4-isopropylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with ammonia to yield N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide. The synthesis method for N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide is well-established, and the compound can be obtained in high purity and yield.
Applications De Recherche Scientifique
N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been shown to inhibit the proliferation and induce apoptosis of cancer cells, making it a promising candidate for cancer therapy. In diabetes, N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been shown to promote the differentiation of pancreatic beta cells, which are responsible for insulin production, and improve glucose homeostasis. In neurodegenerative disorders, N-(3-chloro-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been shown to promote the survival and differentiation of neural stem cells, which could potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C19H18ClNO3S |
|---|---|
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H18ClNO3S/c1-12(2)13-7-9-14(10-8-13)25(23,24)21-18-11-17(20)19(22)16-6-4-3-5-15(16)18/h3-12,21-22H,1-2H3 |
Clé InChI |
GDFFFCVYSNYEJE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
SMILES canonique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284943.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B284944.png)
![N-(4-chlorobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide](/img/structure/B284945.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B284946.png)

![1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284949.png)
![1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284952.png)
![4-tert-butyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284956.png)
![N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide](/img/structure/B284958.png)
![4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate](/img/structure/B284968.png)
![Methyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284969.png)

![Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284972.png)